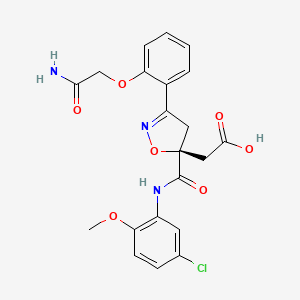
C21H20ClN3O7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C21H20ClN3O7 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat a variety of allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levocetirizine dihydrochloride can be synthesized through a series of chemical reactions starting from 4-chlorobenzhydryl piperazine. The synthesis involves the following steps:
N-alkylation: 4-chlorobenzhydryl piperazine is reacted with 2-chloroethanol to form 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinylethanol.
Oxidation: The intermediate is then oxidized to form 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinylethoxyacetic acid.
Salt Formation: Finally, the product is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Levocetirizine dihydrochloride typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Levocetirizine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The intermediate in its synthesis is oxidized to form the final product.
Substitution: The initial step involves N-alkylation, a type of substitution reaction.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step to convert the intermediate to the final product.
Hydrochloric Acid: Used to form the dihydrochloride salt of the final product.
Major Products Formed
The major product formed from these reactions is Levocetirizine dihydrochloride, which is used as an active pharmaceutical ingredient in allergy medications .
Applications De Recherche Scientifique
Levocetirizine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of histamine H1 receptor antagonists.
Biology: Studied for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.
Industry: Used in the formulation of various pharmaceutical products for allergy relief.
Mécanisme D'action
Levocetirizine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents histamine from exerting its effects on the target cells, thereby reducing symptoms such as itching, swelling, and rashes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: The S-enantiomer of Levocetirizine, with a lower affinity for the histamine H1 receptor.
Loratadine: Another histamine H1 antagonist used for similar indications.
Fexofenadine: A non-sedating antihistamine used to treat allergic symptoms.
Uniqueness
Levocetirizine dihydrochloride is unique due to its higher affinity for the histamine H1 receptor compared to its S-enantiomer, cetirizine. This higher affinity results in more effective symptom relief at lower doses .
Propriétés
Formule moléculaire |
C21H20ClN3O7 |
|---|---|
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
2-[(5S)-3-[2-(2-amino-2-oxoethoxy)phenyl]-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H20ClN3O7/c1-30-17-7-6-12(22)8-14(17)24-20(29)21(10-19(27)28)9-15(25-32-21)13-4-2-3-5-16(13)31-11-18(23)26/h2-8H,9-11H2,1H3,(H2,23,26)(H,24,29)(H,27,28)/t21-/m0/s1 |
Clé InChI |
VCMRKMYIAAUOKB-NRFANRHFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=CC=CC=C3OCC(=O)N)CC(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3OCC(=O)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol](/img/structure/B12616760.png)
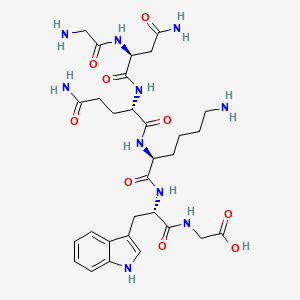

![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
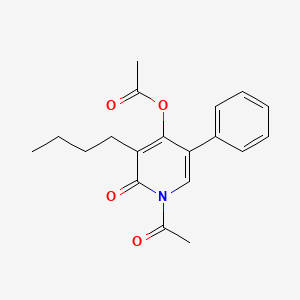
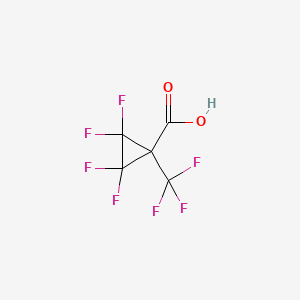
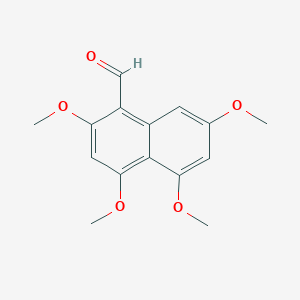
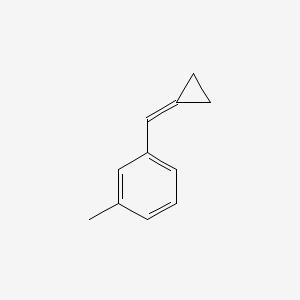
![1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene](/img/structure/B12616783.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)

![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)

